2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine
Description
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-13-7-3-4-8(9(11)6-12)10(5-7)14-2/h3-5,9H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQQQDNONIATIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CN)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine, a compound belonging to the class of substituted phenethylamines, has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a dimethoxy-substituted phenyl ring and a fluorinated ethylamine moiety, which may influence its interaction with biological targets.
Pharmacological Profile
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Serotonergic Activity | Exhibits agonistic effects on serotonin receptors, particularly 5-HT_2A. |
| Psychoactive Effects | Potential to induce hallucinogenic effects similar to other phenethylamines. |
| Antitumor Activity | Preliminary studies suggest possible antitumor properties against specific cell lines. |
The compound's interaction with the serotonin receptor system is pivotal in mediating its psychoactive effects. Research indicates that compounds with similar structures often act as agonists at the 5-HT_2A receptor, leading to altered neurotransmitter release and subsequent psychological effects .
Case Studies and Research Findings
- Serotonin Receptor Agonism : A study investigating various positional isomers of related compounds found that the presence of methoxy groups significantly enhances agonistic activity at the 5-HT_2A receptor. The study reported effective concentrations (EC50) for several analogs, suggesting that structural modifications can optimize receptor binding and activity .
- In Vitro Antitumor Activity : Research into structurally similar compounds has indicated potential antitumor effects. For instance, derivatives with fluoro and methoxy substitutions showed selective cytotoxicity against certain cancer cell lines. These findings warrant further exploration into the antitumor potential of this compound .
- Metabolism Studies : Metabolic profiling in human hepatocytes revealed multiple metabolites for related compounds, indicating complex metabolic pathways that could affect the pharmacokinetics and pharmacodynamics of this compound . Understanding these pathways is essential for predicting therapeutic outcomes and potential toxicity.
Scientific Research Applications
The compound “2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine” is a chemical entity that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies where applicable.
Structure
- IUPAC Name : this compound
- Molecular Weight : 215.25 g/mol
- Melting Point : Data not widely available; further research may be necessary.
Medicinal Chemistry
One of the primary applications of this compound is in medicinal chemistry. Its structural features suggest potential use as a pharmaceutical agent.
Case Study: Antidepressant Activity
Research has indicated that compounds with similar structures exhibit serotonin reuptake inhibition, which is crucial for developing antidepressants. A study investigated the effects of related compounds on serotonin transporters, showing promising results for enhancing mood and reducing anxiety symptoms.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Potential antidepressant | |
| Similar analogs | Serotonin reuptake inhibition |
Neuropharmacology
The compound may also play a role in neuropharmacological studies due to its ability to interact with neurotransmitter systems.
Case Study: Dopaminergic Effects
A recent investigation into the dopaminergic effects of structurally similar amines demonstrated their potential in treating neurodegenerative diseases like Parkinson's disease. The findings suggested that modifications to the amine structure could enhance dopaminergic activity.
| Compound | Effect | Reference |
|---|---|---|
| This compound | Dopaminergic modulation | |
| Related compounds | Neuroprotective effects |
Synthesis and Development
The synthesis of this compound has been explored in various studies, highlighting its feasibility for development into therapeutic agents.
Potential in Cancer Research
Emerging research suggests that compounds with similar structures may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
A study evaluated several derivatives against cancer cell lines, revealing that modifications could enhance cytotoxic effects against specific types of cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | |
| Similar derivatives | MCF7 (Breast) | 15.0 |
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
2-(4-Chlorophenyl)-2,2-difluoroethan-1-amine (CAS 730913-16-3):
2-(4-Bromophenyl)-2,2-difluoroethan-1-amine (CAS 1378866-69-3):
1-(2,4-Difluorophenyl)-2-fluoroethan-1-amine hydrochloride :
2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-amine (CAS 1004284-28-9):
Backbone Modifications
1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride (CAS 1443982-09-9):
This compound :
Physicochemical and Pharmacological Data
*logP values estimated using computational tools (e.g., ChemAxon).
Pharmacological Relevance
- Antitumor Activity : The dimethoxy-fluoroethanamine scaffold is under investigation for kinase inhibition and apoptosis induction, leveraging its balanced solubility and target affinity .
- Neuroactive Potential: Fluorinated ethanamines are explored in CNS drug development due to their ability to cross the blood-brain barrier, though methoxy groups may reduce penetration compared to smaller halogens .
Preparation Methods
Alpha-Fluorination of Phenylacetaldehyde or Phenylacetone Derivatives
A common approach involves starting with 2,4-dimethoxyphenylacetaldehyde or 2,4-dimethoxyphenylacetone as the substrate. The alpha position adjacent to the carbonyl group is fluorinated using electrophilic fluorinating agents such as:
- N-Fluorobenzenesulfonimide (NFSI)
- Selectfluor (F-TEDA-BF4)
- Deoxo-Fluor or DAST (diethylaminosulfur trifluoride)
These reagents selectively introduce fluorine at the alpha carbon, yielding 2-(2,4-dimethoxyphenyl)-2-fluoroacetaldehyde or 2-fluoroacetone derivatives.
Reductive Amination to Form the Amino Group
The fluorinated aldehyde or ketone intermediate is then subjected to reductive amination to convert the carbonyl group into the primary amine:
- Reaction with ammonia or ammonium salts in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
- Alternative methods include catalytic hydrogenation over Raney nickel or palladium catalysts under mild conditions.
This step yields 2-(2,4-dimethoxyphenyl)-2-fluoroethan-1-amine.
Alternative Synthetic Routes
Nucleophilic Substitution on Fluorinated Precursors
Another approach involves nucleophilic substitution on a suitable fluorinated precursor:
- Starting from 2,4-dimethoxyphenyl-2-fluoroethyl halide (e.g., bromide or chloride).
- Reaction with ammonia or an amine source to substitute the halide with an amino group.
This method requires careful control of reaction conditions to avoid elimination or side reactions.
Use of Fluoroalkylation Reagents
Fluoroalkylation of 2,4-dimethoxyphenyl derivatives with fluoroalkylating agents (e.g., fluoroethyl tosylates) followed by amination is also a potential synthetic pathway.
Data Table: Summary of Preparation Methods
| Step | Method/Agent | Conditions | Notes |
|---|---|---|---|
| Alpha-fluorination | N-Fluorobenzenesulfonimide (NFSI) | Mild temperatures, organic solvent | Selective fluorination at alpha carbon |
| Selectfluor (F-TEDA-BF4) | Room temperature, polar solvents | Efficient electrophilic fluorination | |
| DAST or Deoxo-Fluor | Anhydrous conditions | Risk of side reactions, requires careful handling | |
| Reductive amination | NaBH3CN with NH3 | Mild acidic conditions | Converts aldehyde/ketone to primary amine |
| NaBH(OAc)3 with NH3 | Room temperature | Alternative mild reductive amination agent | |
| Nucleophilic substitution | Ammonia on 2-fluoroethyl halide | Elevated temperature, polar solvent | Direct substitution of halide with amine |
| Fluoroalkylation + amination | Fluoroethyl tosylate + NH3 | Basic conditions | Two-step process, requires purification steps |
Analytical and Practical Considerations
- Purity and Yield: Fluorination reactions can lead to mixtures of mono- and poly-fluorinated products; chromatographic purification is essential.
- Stereochemistry: The alpha-fluorinated center is chiral; enantiomeric purity may be relevant depending on application.
- Safety: Fluorinating reagents such as DAST require careful handling due to toxicity and reactivity.
- Scale-Up: Reductive amination is generally scalable, but fluorination steps may require optimization for industrial production.
Q & A
Q. What are the key considerations in designing a synthetic route for 2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine to ensure high yield and purity?
- Methodological Answer : Synthetic routes typically involve multi-step alkylation and nucleophilic substitution reactions. For example, precursors like 2,4-dimethoxyphenylboronic esters can be coupled with fluoroethylamine derivatives under controlled conditions (e.g., inert atmosphere, low temperature). Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like imines or halogenated derivatives . Optimizing solvent polarity (e.g., dichloromethane for lipophilic intermediates) and reaction stoichiometry minimizes side reactions.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and fluoroethylamine backbone integrity .
- IR Spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 244.1) .
- Elemental Analysis : Ensures stoichiometric alignment of C, H, N, and F .
Q. How can researchers determine the initial biological activity profile of this compound?
- Methodological Answer :
- In Vitro Assays : Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays .
- Enzyme Inhibition Studies : Test against monoamine oxidases (MAOs) or cytochrome P450 isoforms via fluorometric or colorimetric substrates .
- Cellular Toxicity : Use MTT assays on HEK-293 or HepG2 cells to establish IC50 values .
Advanced Research Questions
Q. What strategies can resolve discrepancies in the receptor binding data of this compound across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Compare radioligand binding (e.g., [3H]-spiperone for dopamine D2) with functional assays (e.g., cAMP modulation) to distinguish binding affinity vs. efficacy .
- Buffer Optimization : Adjust ionic strength (e.g., 150 mM NaCl) and pH (7.4) to mimic physiological conditions .
- Control for Fluorescence Interference : Use quenchers (e.g., sodium dithionite) in fluorometric assays to eliminate false positives from the compound’s aromatic fluorophores .
Q. How does the electronic environment of the dimethoxyphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electron-Donating Effects : Methoxy groups at the 2- and 4-positions activate the phenyl ring, enhancing electrophilic aromatic substitution (EAS) at the para position. This stabilizes intermediates in SNAr (nucleophilic aromatic substitution) reactions .
- Steric Considerations : Ortho-methoxy groups may hinder access to reactive sites, requiring bulky leaving groups (e.g., triflate) or high-temperature conditions .
Q. What computational approaches are suitable for predicting the metabolic stability of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Models oxidation sites (e.g., N-dealkylation) by calculating bond dissociation energies .
- Molecular Dynamics (MD) : Simulates interactions with CYP3A4 to predict demethylation or hydroxylation pathways .
- QSAR Models : Use tools like GUSAR to correlate structural descriptors (e.g., logP, polar surface area) with in vivo clearance rates .
Data Contradiction Analysis
Q. How should researchers address conflicting results in the compound’s enzyme inhibition potency between fluorometric and radiometric assays?
- Methodological Answer :
- Assay Validation : Confirm enzyme activity with positive controls (e.g., pargyline for MAO-B) .
- Fluorophore Quenching Tests : Add a known inhibitor to distinguish between true inhibition and fluorescence interference .
- Kinetic Analysis : Calculate Ki values via Lineweaver-Burk plots to differentiate competitive vs. non-competitive mechanisms .
Structure-Activity Relationship (SAR) Studies
Q. What structural modifications to this compound could enhance its blood-brain barrier (BBB) permeability?
- Methodological Answer :
- Lipophilicity Adjustments : Introduce methyl groups to increase logP (optimal range: 2–3) while avoiding excessive hydrophobicity .
- Polar Surface Area Reduction : Replace methoxy groups with halogens (e.g., Cl) to maintain steric bulk while reducing hydrogen-bond donors .
- Pro-drug Strategies : Convert the amine to a tert-butyl carbamate for improved passive diffusion, with enzymatic cleavage in the CNS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
